![molecular formula C10H16ClNO3 B1421882 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide CAS No. 1258639-81-4](/img/structure/B1421882.png)
2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide
Overview
Description
2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide is a chemical compound with the CAS Number: 1258639-81-4 . It has a molecular weight of 233.69 . The IUPAC name for this compound is 2-chloro-N-(1,4-dioxaspiro[4.5]dec-8-yl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16ClNO3/c11-7-9(13)12-8-1-3-10(4-2-8)14-5-6-15-10/h8H,1-7H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . It should be stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide is a compound with significant synthetic utility. It serves as a bifunctional synthetic intermediate widely used in the synthesis of organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis involves selective deketalization in acidic solution and has been optimized to increase yield and reduce reaction time (Zhang Feng-bao, 2006).
Application in Medicinal Chemistry
Compounds derived from this compound, such as its derivatives, have been studied for their antiviral activities. Notably, some of these derivatives showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of this scaffold for developing new classes of antiviral molecules (Çağla Begüm Apaydın et al., 2020).
Catalytic Applications
The compound is also involved in palladium-catalyzed aminocarbonylation, where its derivatives are obtained in high yields. This catalytic process underlines the compound's relevance in organic synthesis, particularly in the construction of complex organic structures (R. Farkas, Andea Petz, L. Kollár, 2015).
Biological Activity Studies
Further research into derivatives of this compound includes studies on their antimicrobial actions. This includes interactions with amino acids to synthesize new amino-acid derivatives exhibiting antibacterial and antifungal activities, indicating the compound's utility in the development of new antimicrobial agents (V. I. Zvarich et al., 2014).
properties
IUPAC Name |
2-chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3/c11-7-9(13)12-8-1-3-10(4-2-8)14-5-6-15-10/h8H,1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWDERBJDCRJQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC(=O)CCl)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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